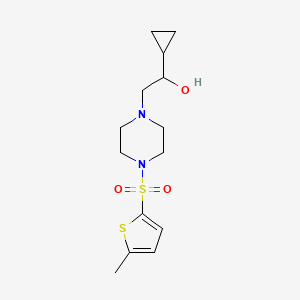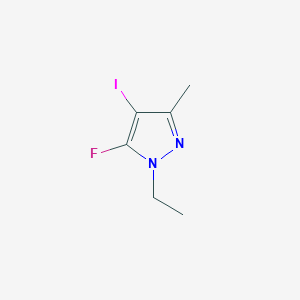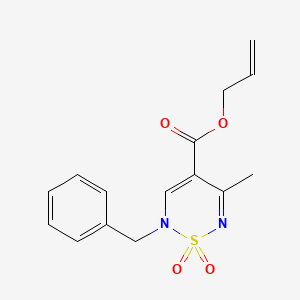
2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, also known as DFTP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Aplicaciones Científicas De Investigación
1. Synthesis and Imaging Applications
2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide has been utilized in the synthesis of PET imaging agents for cancer detection. Specifically, its derivative, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, shows potential in imaging B-Raf(V600E) in cancers (Wang, Gao, Miller, & Zheng, 2013).
2. Structural Characterization and Aggregation
Research on closely related benzamides, including variants with different substituents, has been conducted to understand their molecular conformations and modes of supramolecular aggregation. This research is crucial in designing and synthesizing compounds with specific physical and chemical properties (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
3. Antifungal Agent Synthesis
The compound has been incorporated in the synthesis of new benzamides with potential antifungal properties. This includes the preparation of various derivatives and evaluating their antifungal activity, highlighting its potential use in developing new antifungal agents (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
4. Crystal Structure Analysis
The crystal structure of derivatives of this compound has been analyzed. These studies are pivotal in understanding the chemical and physical properties of these compounds, which can inform their practical applications in various fields (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
5. Difluorination in Pharmaceutical and Agrochemical Industries
Fluorinated molecules like this compound are extensively used in pharmaceutical and agrochemical industries. Their derivatives have been synthesized using Rh(III)-catalyzed alkenylation, showcasing the compound's versatility in creating elaborate difluorinated compounds (Cui, Qu, Yi, Sun, Hu, Guo, Jin, Chen, Wong, & Wu, 2023).
6. Antibacterial and Antifungal Research
Benzamides derived from this compound have been evaluated for antibacterial and antifungal activities. These studies have led to the identification of compounds with potent antimicrobial properties, contributing to the development of new treatments for infectious diseases (Patel & Patel, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-difluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c15-9-3-1-4-10(16)13(9)14(19)17-7-6-11(18)12-5-2-8-20-12/h1-5,8,11,18H,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOLSRKAZVTQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCC(C2=CC=CS2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3006846.png)
![3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B3006848.png)

![1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B3006850.png)





![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)



